![molecular formula C13H12F3N B1301778 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole CAS No. 570-05-8](/img/structure/B1301778.png)

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

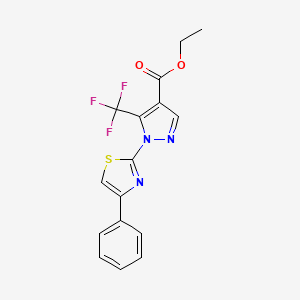

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole (DMTP) is an organic compound with a molecular weight of 246.27 g/mol. It is a colorless, volatile liquid with a boiling point of 168°C and a melting point of -44°C. DMTP is a pyrrole derivative with a trifluoromethyl group attached to the phenyl ring. It is a key intermediate in organic synthesis and is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Multicomponent Reactions and Chemical Properties

Pyrrole derivatives, like those studied in the synthesis of 5H-Chromeno[2,3-b]pyridines, showcase the versatility of pyrrole-based compounds in multicomponent reactions, leading to compounds with notable biological, medicinal, and industrial properties. The study conducted by Ryzhkova et al. (2023) on the reaction involving salicylaldehyde, malononitrile dimer, and a pyrazolone derivative highlights this aspect, further assessing the ADME properties of the synthesized compound, which are crucial for understanding the absorption, distribution, metabolism, and excretion characteristics relevant to pharmaceutical applications (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Spectroscopic and Theoretical Studies

Research on pyrrole derivatives, such as the study by Singh, Rawat, and Sahu (2014), provides insights into the electronic and structural properties through spectroscopic techniques and Density Functional Theory (DFT) studies. Such research not only elucidates the vibrational properties and electron distribution but also explores potential applications in forming new heterocyclic compounds and non-linear optical (NLO) materials, indicative of the broad utility of pyrrole derivatives in materials science and organic synthesis (Singh, Rawat, & Sahu, 2014).

Electropolymerization and Copolymerization

The study of self-assembled monolayers of aromatic pyrrole derivatives and their electropolymerization with pyrrole, as investigated by Schneider et al. (2017), showcases the potential of pyrrole derivatives in enhancing the properties of polymerized layers. This research provides insights into the electrochemical properties, chemical situations within films, and the impact of copolymerization on the surface structures and conductivity at the metal/polymer interface, highlighting the relevance of pyrrole derivatives in developing advanced materials with tailored properties (Schneider, Füser, Bolte, & Terfort, 2017).

Molecular Structure and Energetics

The study of the molecular structure and energetics of pyrrole derivatives, such as the work by da Silva and Santos (2010), combines thermochemical, thermodynamic, and high-level ab initio molecular orbital calculations to derive the enthalpies of formation and sublimation. This research offers a deeper understanding of the molecular structure and its correlation with thermodynamic properties, providing a foundation for the rational design of pyrrole-based compounds with desired physical and chemical characteristics (da Silva & Santos, 2010).

Fluorescent Probes and Sensing Applications

The development of fluorescent probes based on pyrrole cores for the detection of low levels of carbon dioxide, as explored by Wang et al. (2015), demonstrates the application of pyrrole derivatives in environmental monitoring and biological applications. The aggregation-enhanced emission (AEE) feature of these probes and their fast and selective response to CO2 highlight the potential of pyrrole-based compounds in creating sensitive and selective sensors for real-time monitoring (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Future Directions

The future directions for research on “2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole” could involve further exploration of its synthesis, chemical reactivity, and biological activity. Given the diverse biological activities of pyrrole derivatives, it may also be of interest to investigate its potential therapeutic applications .

Mechanism of Action

Mode of Action

It’s known that pyrrole derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Pyrrole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The trifluoromethyl group is often used in drug design to improve metabolic stability, suggesting that this compound may have favorable pharmacokinetic properties .

properties

IUPAC Name |

2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c1-9-3-4-10(2)17(9)12-7-5-11(6-8-12)13(14,15)16/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHVRMCDWMXTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371856 |

Source

|

| Record name | 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

570-05-8 |

Source

|

| Record name | 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)